molecular formula C18H14N6O2S B11023044 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B11023044
M. Wt: 378.4 g/mol
InChI Key: XKNBHSULAAWROI-UHFFFAOYSA-N
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Description

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone core linked to a thiazole ring, which is further connected to a pyridine moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C18H14N6O2S

Molecular Weight

378.4 g/mol

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C18H14N6O2S/c25-16(21-18-20-15(11-27-18)14-7-3-4-9-19-14)8-10-24-17(26)12-5-1-2-6-13(12)22-23-24/h1-7,9,11H,8,10H2,(H,20,21,25)

InChI Key

XKNBHSULAAWROI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzotriazinone core, which can be synthesized from o-phenylenediamine through a series of nitration, reduction, and cyclization reactions. The thiazole ring is then introduced via a condensation reaction with a suitable thioamide precursor. Finally, the pyridine moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but typical reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural features might impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, which can alter cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential for diverse applications make it a valuable compound for further research and development.

Biological Activity

The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₃N₅O₂S
  • Molecular Weight : 315.36 g/mol

Structure

The compound consists of two significant moieties:

  • Benzotriazine : Known for its diverse pharmacological activities.
  • Thiazole and Pyridine derivatives : Associated with various biological activities including anticancer and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds containing benzotriazine and thiazole moieties exhibit promising antimicrobial properties. A comparative study highlighted that similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi .

Anticancer Properties

The structure of the compound suggests potential anticancer activity due to the presence of the thiazole ring, which is often linked to antitumor effects. Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The proposed mechanism involves:

  • Inhibition of DNA synthesis : Benzotriazine derivatives can intercalate into DNA, disrupting replication.
  • Interaction with cellular enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications in substituents on the thiazole or benzotriazine rings can significantly affect potency and selectivity against various biological targets .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of related benzotriazine compounds in vitro against several cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM for different cell lines, suggesting significant anticancer potential .

Study 2: Antimicrobial Activity Assessment

In another study, derivatives similar to this compound were tested against common bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be as low as 5 µg/mL, indicating strong antimicrobial activity .

Data Summary Table

Activity TypeAssessed CompoundsIC50/MIC ValuesReference
AntimicrobialBenzotriazine derivativesMIC = 5 µg/mL
AnticancerThiazole derivativesIC50 = 10 - 30 µM

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